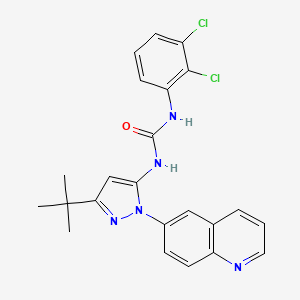
1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea
説明
1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea is a useful research compound. Its molecular formula is C23H21Cl2N5O and its molecular weight is 454.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea is a member of the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.32 g/mol. The structure features a quinoline moiety and a dichlorophenyl group, which are crucial for its biological activity.
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their pharmacological properties. This specific compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives are known to possess antibacterial and antifungal properties. Studies indicate that compounds with electron-withdrawing groups like chlorine enhance antimicrobial efficacy against various pathogens .
- Anticancer Potential : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. The incorporation of specific substituents, such as the quinoline ring in this compound, may contribute to its anticancer activity by targeting various cellular pathways involved in tumor growth .
- Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, leading to reduced viability of target cells.
- Receptor Interaction : Pyrazole derivatives often interact with various receptors in the body, including those involved in inflammation and cancer progression .
- Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, which are crucial in cancer and inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of related pyrazole compounds:
科学的研究の応用
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that it effectively reduced tumor growth in xenograft models of breast cancer by targeting the Tie2 signaling pathway, which is crucial for tumor angiogenesis and metastasis .
Inhibition of Angiogenesis
The compound's role as an angiogenesis inhibitor is particularly relevant in cancer therapy. By blocking the Tie2 receptor, it disrupts the recruitment of pro-tumoral macrophages and endothelial cells, thereby limiting the blood supply to tumors. This mechanism was highlighted in studies where its administration led to decreased vascular density in tumors and improved outcomes when combined with traditional chemotherapeutics .
Case Study 1: Breast Cancer Xenograft Model
In a study published in Molecular Cancer Therapeutics, researchers administered varying doses of 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea to mice bearing breast cancer xenografts. The results indicated a dose-dependent reduction in tumor volume and weight, with histological analysis revealing decreased proliferation markers (Ki67) and increased apoptosis (Caspase-3 activation) within the tumors .
Case Study 2: Angiogenesis Inhibition in Tumor Models
Another study focused on the compound's ability to inhibit angiogenesis in a mouse model of melanoma. The treatment group showed significantly reduced microvessel density compared to controls, correlating with lower levels of VEGF and IL-6 in serum samples. These findings support the hypothesis that this compound can effectively disrupt angiogenic signaling pathways critical for tumor growth .
特性
IUPAC Name |
1-(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N5O/c1-23(2,3)19-13-20(28-22(31)27-18-8-4-7-16(24)21(18)25)30(29-19)15-9-10-17-14(12-15)6-5-11-26-17/h4-13H,1-3H3,(H2,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRHNPOANBPCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(C=C3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















